ダウリシン

概要

説明

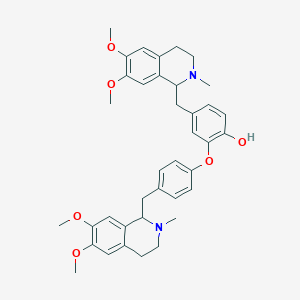

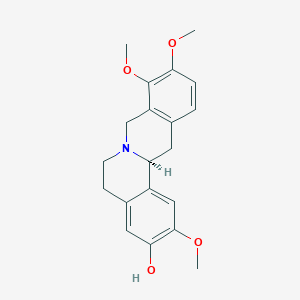

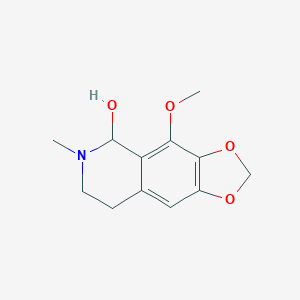

Dauricine is a plant metabolite, chemically classified as a phenol, an aromatic ether, and an isoquinoline alkaloid . It has been isolated from the Asian vine Menispermum dauricum, commonly known as Asian moonseed, and the North American vine Menispermum canadense, commonly known as Canadian moonseed .

Synthesis Analysis

Dauricine was first synthesized by scientists Tetsuji Kametani and Keiichiro Fukumoto of Japan in 1964, using both the Arndt-Eistert reaction and Bischler-Napieralski reaction .Molecular Structure Analysis

The molecular formula of Dauricine is C38H44N2O6 .Chemical Reactions Analysis

Dauricine undergoes metabolic activation to the corresponding quinone methide intermediate, which is suggested to play an important role in dauricine-induced cytotoxicity .Physical And Chemical Properties Analysis

Dauricine is a yellowish-white powder or crystal. It is soluble in ethanol, methanol, chloroform, acetone, benzene and slightly soluble in ether. Its density is 1.185 g/mL, and it has a melting point of 115 °C .科学的研究の応用

脳虚血/再灌流障害の抗体

ダウリシンは、脳虚血/再灌流障害によって誘発されるアポトーシスを阻害することが示されています。 これは、Bcl-2の発現を上昇させ、Baxの発現を低下させることで行われ、そのような損傷に対する保護効果を提供します .

抗ウイルス剤としての応用

研究では、ダウリシンは、インフルエンザウイルスH5N1と肺炎球菌の両方で感染した重症肺炎の治療に効果的である可能性があるとされています。 ダウリシンはNF-κBの活性化を阻害することで作用し、SARS-CoV-2などの高度に突然変異するウイルスに関連する感染率を抑えるのに役立つ可能性があります .

抗炎症活性

ダウリシンは抗炎症活性を示し、リポ多糖(LPS)によって誘発される炎症性骨吸収を予防する可能性があります。 研究では、ダウリシンで処理したマウスでは、マイクロコンピューター断層撮影(μCT)分析によって評価されたように、LPS誘発骨吸収が減少しました .

抗酸化経路の活性化

ダウリシンは、Nrf2/Keap1抗酸化経路の活性化に関与していることが示唆されています。 この経路は、主要な抗酸化因子であるNrf2の発現レベルを上昇させるために重要であり、次にNrf2はダウリシンの抗酸化効果を使用してAβによって損傷した細胞を修復し、アルツハイマー病(AD)の治療のための新しいアイデアを提供します .

作用機序

Target of Action

Dauricine, a bisbenzylisoquinoline alkaloid, has been found to interact with several targets. It has been shown to interact with the ACE2 receptor , Thromboxane A2 receptor (TBXA2R) , and Voltage-gated calcium channels (VDCCs) . These targets play crucial roles in various physiological processes, including inflammation, cardiovascular function, and viral entry .

Mode of Action

Dauricine inhibits the interaction between the Spike protein of SARS-CoV-2 and the ACE2 receptor, thereby reducing viral entry . It also acts as an antagonist for TBXA2R and as a blocker for VDCCs . In the context of cancer, dauricine has been shown to target FLT4, inhibiting downstream pathways such as PTEN/AKT/mTOR and Ras/MEK1/2/ERK1/2 .

Biochemical Pathways

Dauricine affects several biochemical pathways. It has been shown to inhibit the activation of the NF-κB pathway in human umbilical vein endothelial cells (HUVECs) stimulated with IL-1β . This leads to a decrease in the overexpression of intercellular adhesion molecule-1 (ICAM-1), vascular cell adhesion molecule-1 (VCAM-1), and E-selectin . In Alzheimer’s disease models, dauricine has been found to ameliorate tau hyperphosphorylation via the PP2A, p35/25, and CDK5 pathways .

Pharmacokinetics (ADME Properties)

It is known that due to its strong lipid solubility, dauricine can rapidly and widely distribute in the body, and the drug concentration in organs is significantly higher than that in plasma

Result of Action

Dauricine has been shown to have multiple effects at the molecular and cellular levels. It can inhibit apoptosis induced by cerebral ischemia/reperfusion injury by upregulating Bcl-2 expression and downregulating Bax expression . It also reduces the differentiation and activity of osteoclasts by decreasing reactive oxygen species (ROS) via the ROS/PP2A/NF-κB axis, resulting in protection from lipopolysaccharide (LPS)-induced bone loss .

Action Environment

For instance, the presence of inflammatory agents like LPS can influence the anti-inflammatory effects of dauricine

Safety and Hazards

将来の方向性

生化学分析

Biochemical Properties

Dauricine interacts with various enzymes and proteins, playing a significant role in biochemical reactions. It has been studied in vitro for its potential to inhibit cancer cell growth and to block cardiac transmembrane Na+, K+, and Ca2+ ion currents .

Cellular Effects

Dauricine has shown to have effects on various types of cells and cellular processes. For instance, it has been found to inhibit the overexpression of intercellular adhesion molecule-1 (ICAM-1), vascular cell adhesion molecule-1 (VCAM-1), and E-selectin induced by IL-1β in primary human umbilical vein endothelial cells (HUVECs) . It also has the potential to inhibit the proliferation of the pancreatic cancer cell line .

Molecular Mechanism

Dauricine exerts its effects at the molecular level through various mechanisms. It has been found to induce apoptosis, inhibit proliferation and invasion through inhibiting the NF-kappaB signaling pathway in colon cancer cells .

Temporal Effects in Laboratory Settings

In laboratory settings, dauricine shows a slow elimination with a long half-life and double peaks phenomenon following administration . This indicates that the effects of dauricine change over time, with potential long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of dauricine vary with different dosages in animal models. For instance, high and low-dose dauricine treatment significantly suppressed tumor growth with no concomitant effect on the spleen index .

Metabolic Pathways

Dauricine is involved in various metabolic pathways. It has been found to modulate the tricarboxylic acid cycle, synaptic vesicle cycle, glycolysis, and gluconeogenesis .

Transport and Distribution

Dauricine, due to its strong lipid solubility, can rapidly and widely distribute in the body, and the drug concentration in organs is significantly higher than that in plasma . This suggests that dauricine interacts with various transporters or binding proteins, affecting its localization or accumulation within cells and tissues.

Subcellular Localization

Its widespread distribution and interaction with various cellular components suggest that it may be localized to specific compartments or organelles within the cell .

特性

IUPAC Name |

4-[[(1R)-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]-2-[4-[[(1R)-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]phenoxy]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H44N2O6/c1-39-15-13-26-20-35(42-3)37(44-5)22-29(26)31(39)17-24-7-10-28(11-8-24)46-34-19-25(9-12-33(34)41)18-32-30-23-38(45-6)36(43-4)21-27(30)14-16-40(32)2/h7-12,19-23,31-32,41H,13-18H2,1-6H3/t31-,32-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQASRZOCERRGBL-ROJLCIKYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC(=C(C=C2C1CC3=CC=C(C=C3)OC4=C(C=CC(=C4)CC5C6=CC(=C(C=C6CCN5C)OC)OC)O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC2=CC(=C(C=C2[C@H]1CC3=CC=C(C=C3)OC4=C(C=CC(=C4)C[C@@H]5C6=CC(=C(C=C6CCN5C)OC)OC)O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H44N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90966808 | |

| Record name | Dauricine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90966808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

624.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

524-17-4 | |

| Record name | Dauricine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=524-17-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dauricine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000524174 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dauricine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90966808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 524-17-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DAURICINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8QTO90G5W5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

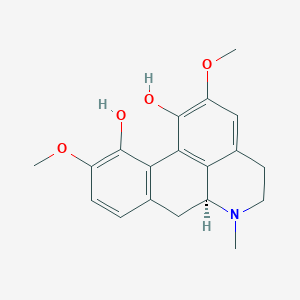

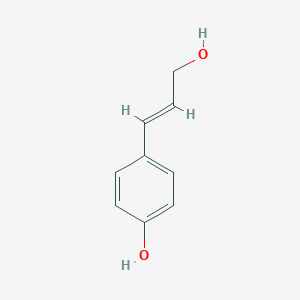

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the primary molecular targets of dauricine?

A1: Research indicates that dauricine interacts with multiple molecular targets, including ion channels, signaling pathways, and proteins involved in cell cycle regulation and apoptosis. Specifically, dauricine has been shown to block cardiac transmembrane Na+, K+, and Ca2+ ion currents []. It has also demonstrated inhibitory effects on the PI3K/Akt signaling pathway in renal cell carcinoma cells [], and on the NF-κB signaling pathway in colon cancer cells [].

Q2: How does dauricine’s inhibition of the PI3K/Akt signaling pathway impact cancer cell behavior?

A2: In renal cell carcinoma cells, dauricine's inhibition of the PI3K/Akt signaling pathway leads to reduced cell viability, cell cycle arrest at the G0/G1 phase, and induction of apoptosis via the intrinsic pathway [].

Q3: What is the significance of dauricine’s effect on connexins in the context of atrial fibrillation?

A3: Dauricine has been shown to attenuate the remodeling of connexin 40 and connexin 43 in rabbit atria induced by rapid pacing, a model of atrial fibrillation. This suggests a potential role for dauricine in mitigating the electrical remodeling associated with atrial fibrillation [].

Q4: What is the molecular formula and weight of dauricine?

A4: The molecular formula of dauricine is C38H44N2O6, and its molecular weight is 624.77 g/mol.

Q5: Is there spectroscopic data available for dauricine?

A5: Yes, spectroscopic techniques like UV, IR, FAB-MS, and 1H NMR have been used to characterize dauricine and its derivatives, including the newly isolated N-desmethyldauricine [, ].

Q6: What is the pharmacokinetic profile of dauricine?

A6: Dauricine exhibits a rapid absorption and widespread distribution following intravenous, oral, and intraperitoneal administration in rats []. It follows a two-compartment open model with a short distribution half-life and a longer terminal elimination half-life [, ].

Q7: How does the route of administration affect dauricine’s bioavailability?

A7: The bioavailability of dauricine varies depending on the route of administration. While a comprehensive comparison has not been fully elucidated, studies suggest differences in bioavailability among intravenous, oral, and intraperitoneal routes [].

Q8: How does dauricine affect cardiac electrophysiology?

A8: Dauricine prolongs the P-R, Q-T, and J-T intervals, lengthens the QRS complex duration, and lowers blood pressure in a dose-dependent manner in anesthetized dogs []. In humans, it has been shown to increase the P-A, A-H, and H-V intervals, prolong the atrial effective and functional refractory periods, and lengthen the QRS duration without affecting the A-V nodal refractory period [].

Q9: What in vitro models have been used to study dauricine’s effects?

A9: Various in vitro models, including primary cultures of rat cortical neurons, human lung cell lines (BEAS-2B, WI-38, A549), human normal hepatic cells (L-02), human embryonic kidney 293 cells (HEK293), human renal tubular epithelial cells (HK-2), Caco-2 cells, and pancreatic cancer BxPC-3 cells, have been utilized to investigate dauricine's effects [, , , ].

Q10: Has dauricine demonstrated efficacy in animal models of disease?

A10: Yes, dauricine has exhibited promising results in various animal models, including models of cerebral ischemia, pulmonary injury, cardiac hypertrophy, acute lung injury, and colon cancer [, , , , , , , , ].

Q11: What is known about the toxicity profile of dauricine?

A11: While dauricine has shown promising therapeutic potential, research highlights potential toxicity concerns. Notably, it has been associated with dose-dependent pulmonary injury in CD-1 mice, potentially mediated by CYP3A metabolism and the formation of a reactive quinone methide metabolite [].

Q12: Are there any specific organs that appear to be susceptible to dauricine-induced toxicity?

A12: In vitro studies indicate that dauricine may cause toxicity to human hepatocytes and nephrocytes at higher concentrations []. This highlights the need for further investigation into the safety profile of dauricine, particularly its potential for liver and kidney toxicity.

Q13: What is the role of CYP3A4 in dauricine metabolism?

A13: Dauricine is primarily metabolized by the cytochrome P450 enzyme CYP3A4. This metabolic pathway can lead to the formation of reactive metabolites, including quinone methides, which have been implicated in dauricine-induced toxicity [, ].

Q14: How does ketoconazole, a CYP3A4 inhibitor, influence dauricine’s effects?

A14: Co-administration of ketoconazole with dauricine has been shown to reduce the formation of reactive metabolites and protect against dauricine-induced pulmonary injury in mice []. This suggests that modulation of CYP3A4 activity could be a strategy to improve the safety profile of dauricine.

Q15: Does dauricine interact with drug transporters?

A15: Yes, research suggests that dauricine is a substrate for P-glycoprotein (P-gp), a membrane transporter that plays a crucial role in drug efflux. Inhibition of P-gp has been shown to enhance dauricine’s transport across the blood-brain barrier and intestinal epithelium [, , ].

Q16: What analytical techniques are commonly employed for dauricine quantification?

A16: Several analytical methods have been developed for dauricine quantification, including high-performance liquid chromatography (HPLC) with various detection methods, such as ultraviolet (UV), diode array (DAD), and mass spectrometry (MS) [, , , , , , ].

Q17: What are the advantages of using LC-MS/MS for dauricine analysis?

A17: LC-MS/MS offers high sensitivity and selectivity for dauricine analysis in complex biological matrices like plasma and urine. This technique enables accurate quantification of dauricine at low concentrations, which is essential for pharmacokinetic studies and bioavailability assessments [, ].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[8-Acetyloxy-11-ethyl-5-hydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B190850.png)

![[(1R,3R,6S,8R,11S,12S,15R,16R)-7,7,12,16-Tetramethyl-15-[(2R)-6-methylhept-5-en-2-yl]-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl] acetate](/img/structure/B190885.png)